molecular formula C14H13N B195756 Iminodibenzyl CAS No. 494-19-9

Iminodibenzyl

Cat. No. B195756
CAS RN: 494-19-9
M. Wt: 195.26 g/mol
InChI Key: ZSMRRZONCYIFNB-UHFFFAOYSA-N
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Description

Iminodibenzyl, also known as 10,11-dihydro-5H-dibenzo[b,f]azepine, is a chemical compound with a tricyclic ring structure . It was discovered in 1898 and was initially used as an intermediate in the preparation of Sky Blue, a dye stuff . Today, it is an important drug intermediate used in the synthesis of medicines for conditions such as tristimania and epilepsy .


Synthesis Analysis

Iminodibenzyl is synthesized from o-nitrotoluene through a process of condensation, reduction, and cyclization . A recent paper discusses a ligand-free, highly efficient Cu-catalytic N-arylation of iminodibenzyl with a broad scope of unactivated aryl halides under mild conditions .


Molecular Structure Analysis

The molecular formula of Iminodibenzyl is C14H13N . It has a tricyclic ring structure, similar in appearance to the phenothiazines . The molecular weight is 195.26 .


Physical And Chemical Properties Analysis

Iminodibenzyl is a yellowish to beige crystalline powder . It has a melting point of 105-108 °C and a boiling point of 321.94°C (rough estimate) . The density is approximately 1.0778 (rough estimate) and the refractive index is estimated to be 1.6353 . It is slightly soluble in chloroform, ethyl acetate (when heated),

Scientific Research Applications

Quantitative Determination

Iminodibenzyl can be accurately quantified using 1HNMR, a method that is both simple and effective. This technique has been developed to provide precision and linearity in measurements, making it a reliable method in medical quantitative determination (Feng, 2009).

Catalytic Synthesis

Iminodibenzyl and its derivatives, useful in the synthesis of medicinal substances, can be synthesized catalytically. Using γ-Al_2O_3 as a catalyst in the presence of steam achieves near 100% yield, offering a simpler and more cost-effective method than previous catalysts, suitable for industrial processes (Suo, 2009).

Palladium-Catalyzed N-Arylation

Palladium-catalyzed conditions for N-arylation of iminodibenzyl have been reported, applicable to various (hetero)aryl chloride and bromide substrates. This protocol enables the synthesis of compounds containing iminodibenzyl, which are prevalent in medicinal targets and functional materials (Huang & Buchwald, 2016).

Catalytic C-N Bond Cleavage

The catalytic C-N bond cleavage of amides into amines, a challenging transformation, is facilitated using a combined KOH/BEt3 catalyst. This method, applied to acyl-iminodibenzyl derivatives, is crucial in the construction of molecules like Clomipramine and luminophores (Yao et al., 2020).

Equilibrium Solubility Determination

The equilibrium solubility of iminodibenzyl in various aqueous co-solvent mixtures has been studied. Understanding this solubility is essential for determining the ideal conditions for its use in various applications, such as pharmaceutical formulations (Li et al., 2019).

Applications in Medicine

Iminodibenzyl-derived compounds have shown potential in medical applications. For example, the compound quinpramine, derived from iminodibenzyl, has been effective in treating brain autoimmune diseases like multiple sclerosis (Singh et al., 2009).

Organic Phosphorescence

The molecular structure of iminodibenzyl influences its phosphorescent properties. A twisted structure found in iminodibenzyl can yield ultralong phosphorescence, making it relevant in the development of organic phosphorescent materials (Sun et al., 2018).

Mechanochromic and Dual Emitter Properties

Iminodibenzyl scaffolds have been shown to exhibit dual thermally activated delayed fluorescence and room temperature phosphorescence. This is attributed to the twisted and rigidified structure of iminodibenzyl, making it significant in the development of optical materials (Pashazadeh et al., 2018).

Redirected COX-2 Activity

Iminodibenzyl has been shown to influence COX-2 activity, leading to potential applications in cancer treatment. Specifically, it may inhibit breast cancer progression by reprogramming COX-2 induced di-homo-gamma-linolenic acid peroxidation (Shah et al., 2021).

Spectrophotometric Applications

Iminodibenzyl can be used as a reagent in the spectrophotometric determination of metals like mercury, nickel, copper, and cobalt, offering a method for metal detection in environmental samples (Suresha et al., 2002).

Catalytic Dehydrogenation

Iminodibenzyl can be dehydrogenated to iminostilbene over iron-containing oxide catalysts. This process, efficient at high temperatures, is crucial for the synthesis of iminostilbene, a valuable compound in various applications (Yin, 2004).

properties

IUPAC Name

6,11-dihydro-5H-benzo[b][1]benzazepine
Source PubChem
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InChI

InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMRRZONCYIFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049414
Record name 10,11-Dihydro-5H-dibenz[b,f]azepine
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Iminodibenzyl

CAS RN

494-19-9
Record name 10,11-Dihydro-5H-dibenz[b,f]azepine
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Record name Iminodibenzyl
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Record name 5H-Dibenz[b,f]azepine, 10,11-dihydro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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